![molecular formula C20H18ClN5O2S2 B2592780 N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872997-02-9](/img/structure/B2592780.png)
N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide
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Description
Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from similar chemical structures have been evaluated for their antimicrobial properties. For instance, a study on the synthesis of pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties, found these compounds to exhibit antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans using Nutrient Agar and Sabouraud Dextrose Agar diffusion methods (Hassan, 2013).
Anti-HIV and Anticancer Activity
Derivatives of the compound have shown potential in anti-HIV and anticancer applications. A series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides exhibited moderate to fairly high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).
Inhibition of Carbonic Anhydrase Isozymes
Research into sulfonamides incorporating various moieties has shown that they can significantly inhibit human carbonic anhydrase isozymes, which are potential targets for the treatment of conditions such as glaucoma, edema, and cancer. Compounds with [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties, for example, have displayed low nanomolar activity against isozymes relevant to these diseases (Alafeefy et al., 2015).
Anti-Asthmatic Activities
The synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and their evaluation for inhibiting platelet-activating factor-induced bronchoconstriction in guinea pigs has highlighted the potential of these compounds in treating asthma and other respiratory diseases. Specific derivatives have been identified with potent anti-asthmatic activity, marking them as candidates for further development in respiratory disease management (Kuwahara et al., 1997).
Antitumor Activity and Apoptosis Induction
A series of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized and evaluated for cytotoxic activity against cancer cell lines, with some compounds displaying potent antitumor activity by inducing apoptosis through G1 cell-cycle arrest. This demonstrates the potential of such derivatives in cancer treatment by targeting cell proliferation and survival pathways (Fares et al., 2014).
properties
IUPAC Name |
N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S2/c21-17-9-5-4-6-15(17)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)16-7-2-1-3-8-16/h1-11,22H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKXLKHZQATQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{6-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide |
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